molecular formula C7H6N2O4 B145930 2-Amino-4-nitrobenzoic acid CAS No. 619-17-0

2-Amino-4-nitrobenzoic acid

Cat. No.: B145930
CAS No.: 619-17-0
M. Wt: 182.13 g/mol
InChI Key: UEALKTCRMBVTFN-UHFFFAOYSA-N
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Description

4-nitroanthranilic acid appears as orange prisms or orange powder. Sweet taste. (NTP, 1992)
4-nitroanthranilic acid is an aminobenzoic acid that is anthranilic acid with a nitro substituent at position 4. It has a role as a mutagen. It is an aminobenzoic acid and a nitrobenzoic acid. It derives from an anthranilic acid.

Scientific Research Applications

Synthesis and Chemical Education

The synthesis of derivatives of 2-amino-4-nitrobenzoic acid, such as 4-amino-3-nitrobenzoic acid methyl ester, is used in organic chemistry education, demonstrating simple Fischer esterification reactions. This process highlights the use of color change during liquid-liquid extraction for monitoring reactions, a technique applicable in various chemical syntheses (Kam, Levonis, & Schweiker, 2020).

Crystal Engineering and Pharmaceutical Applications

2-Chloro-4-nitrobenzoic acid, a related compound, has been studied for its crystal engineering applications. The synthesis and characterization of molecular salts/cocrystals reveal insights into the importance of halogen bonds in crystal structures, which has implications in pharmaceuticals and materials science (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Solid-phase Synthesis

In the realm of medicinal chemistry, resin-bound 4-fluoro-3-nitrobenzoic acid, closely related to this compound, has been used in the solid-phase synthesis of benzimidazoles, a class of compounds with significant pharmaceutical applications (Kilburn, Lau, & Jones, 2000).

Hydrogenation Studies

The hydrogenation of nitrobenzoic acid derivatives, including 4-nitrobenzoic acid to its amino counterpart, has been studied in chemical engineering. This research provides insights into multiphase flow patterns and mass transfer models, crucial for industrial chemical processes (Tsoligkas, Simmons, & Wood, 2007).

Environmental and Occupational Health

This compound and similar compounds have been identified as urinary metabolites in workers exposed to nitrotoluenes, suggesting their relevance in occupational health and environmental safety studies (Jones, Sepai, Liu, Yan, & Sabbioni, 2005).

Nonlinear Optical and Biological Applications

Compounds like 2-amino 4-picolinium 4-nitrobenzoate have been explored for their nonlinear optical properties and potential biological applications. Their physicochemical properties and radical scavenging activity highlight the multifaceted applications of nitrobenzoic acid derivatives in materials science and biochemistry (Vasuki, Karunakaran, & Shanmugam, 2016).

Toxicity and Pharmaceutical Development

Studies on the synthesis, structure, and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates, including derivatives of this compound, offer insights into the development of pharmaceuticals with lower toxicity. This research contributes to the design of active pharmaceutical ingredients (Crisan et al., 2017).

Luminescence in Lanthanide Ion-based Coordination Polymers

Nitrobenzoic acid ligands, including this compound derivatives, have been used to create luminescent lanthanide ion-based coordination polymers. Their quantum yields and photophysical properties are significant in the field of luminescent materials (de Bettencourt-Dias & Viswanathan, 2006).

Safety and Hazards

2-Amino-4-nitrobenzoic acid is considered hazardous. It is harmful if swallowed, may cause respiratory irritation, causes skin irritation, and causes serious eye irritation .

Future Directions

Further investigation is needed to evaluate the safety and efficacy of 2-Amino-4-nitrobenzoic acid derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .

Biochemical Analysis

Biochemical Properties

2-Amino-4-nitrobenzoic acid is known to participate in various biochemical reactions. It forms supramolecular chains extending in the ab plane through N–H···O (nitro) hydrogen bonds . Each amino-H forms a connection to a nitro-O of different molecules . This interaction with other biomolecules suggests that this compound may play a role in various biochemical processes.

Cellular Effects

Given its ability to form hydrogen bonds and interact with other biomolecules, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other molecules. Its ability to form hydrogen bonds allows it to bind with other biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Its stability and potential long-term effects on cellular function could be inferred from its molecular structure and its interactions with other biomolecules .

Metabolic Pathways

Given its structure and biochemical properties, it is plausible that it could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its ability to form hydrogen bonds, it could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its ability to form hydrogen bonds and interact with other biomolecules suggests that it could be directed to specific compartments or organelles within the cell .

Properties

IUPAC Name

2-amino-4-nitrobenzoic acid
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InChI

InChI=1S/C7H6N2O4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)
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InChI Key

UEALKTCRMBVTFN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)O
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Molecular Formula

C7H6N2O4
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DSSTOX Substance ID

DTXSID8020963
Record name 4-Nitroanthranilic acid
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Molecular Weight

182.13 g/mol
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Physical Description

4-nitroanthranilic acid appears as orange prisms or orange powder. Sweet taste. (NTP, 1992), Orange solid; [HSDB]
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER & ACETONE; SOL IN XYLENE
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Vapor Pressure

0.00000293 [mmHg]
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Color/Form

ORANGE PRISMS (DIL ALCOHOL)

CAS No.

619-17-0
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Record name 2-Amino-4-nitrobenzoic acid
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Melting Point

514 to 518 °F (decomposes) (NTP, 1992), 269 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main metabolic pathways of 2-Amino-4-nitrobenzoic acid in mammals?

A1: this compound (2A4NBA) is a significant metabolite in the breakdown of 2,4-dinitrotoluene (2,4-DNT). In rats, 2A4NBA is primarily found in the urine, along with other metabolites like 4-(N-Acetyl)amino-2-nitrobenzoic acid, 2,4-dinitrobenzoic acid, and 2,4-dinitrobenzyl alcohol glucuronide. [, ] Interestingly, the ratio of these metabolites excreted can be dose-dependent and differ between sexes. [] Further studies show that 2A4NBA can be further metabolized into 2,4-diacetylaminobenzoic acid, which is then excreted in the bile. []

Q2: Does the metabolism of 2,4-DNT lead to mutagenic products? What is the role of 2A4NBA in this process?

A2: Research suggests that both oxidative and reductive metabolism of 2,4-DNT can result in mutagenic metabolites. [] While 2A4NBA itself exhibits mutagenicity in the Salmonella typhimurium TA98 assay, its potency is significantly enhanced in the presence of rat liver homogenate S9. [] This suggests that further metabolic transformation of 2A4NBA by liver enzymes might lead to even more mutagenic compounds.

Q3: How does the chemical structure of this compound influence its properties?

A3: The presence of both a carboxylic acid group and an amino group, alongside the nitro group, allows 2A4NBA to participate in various bonding interactions. [, , ] It can form salts with dialkylammonium cations, displaying significant hydrogen bonding that leads to layered supramolecular structures. [] In its sodium and potassium salts, 2A4NBA demonstrates diverse coordination modes with the metal ions, forming complex polymeric structures stabilized by hydrogen bonding and π-π interactions. []

Q4: Are there any reported methods for synthesizing this compound?

A4: Yes, one method involves the reduction of 2,4-dinitrobenzoic acid. Interestingly, the presence of the carboxylic acid group directs the reduction, preferentially yielding 2A4NBA over other possible reduction products. []

Q5: Can this compound be used in the synthesis of other materials?

A5: 2A4NBA can act as a ligand in the formation of metal-organic frameworks (MOFs). For example, a porous MOF, [Pb(H2ANBA)2]n, has been synthesized using 2A4NBA. [] In this structure, the unprotonated amino group and the deprotonated carboxylic acid group of 2A4NBA coordinate with lead ions, creating chains that are further assembled into a 3D porous framework through π-π interactions and hydrogen bonding. []

Q6: Are there any analytical techniques used specifically for detecting and quantifying this compound?

A6: While specific techniques for 2A4NBA aren't detailed in the provided abstracts, High-performance liquid chromatography (HPLC) has been used to analyze 2A4NBA alongside other metabolites of 2,4-DNT in urine samples. [, ] This method likely utilizes either UV-Vis or fluorescence detection, given the presence of chromophores in the molecule.

Q7: What are the potential environmental impacts of this compound, given its link to 2,4-DNT?

A7: While the provided research doesn't directly address the environmental impact of 2A4NBA, its presence as a metabolite of 2,4-DNT raises concerns. 2,4-DNT itself is known to be harmful to aquatic life and persists in the environment. [] Investigating the persistence and toxicity of 2A4NBA is crucial for understanding the full ecological impact of 2,4-DNT and its breakdown products.

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